17,17-(Ethylenedioxy)androst-4-en-3b-ol
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Overview
Description
17,17-(Ethylenedioxy)androst-4-en-3b-ol: is a synthetic steroid derivative with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . This compound is characterized by the presence of an ethylenedioxy group at the 17th position of the androstane skeleton, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3b-ol typically involves the protection of the 17-keto group of androst-4-en-3-one with ethylene glycol to form the ethylenedioxy ketal . This reaction is usually carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid. The resulting ketal is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly at the 3b-hydroxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted androstane derivatives.
Scientific Research Applications
Chemistry: 17,17-(Ethylenedioxy)androst-4-en-3b-ol is used as an intermediate in the synthesis of other steroid derivatives . It serves as a building block for the preparation of complex steroidal compounds.
Biology: In biological research, this compound is used to study the effects of steroid derivatives on cellular processes . It is also used in the synthesis of biologically active molecules.
Medicine: . It is used in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of steroid-based products . It is also used in the manufacture of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 17,17-(Ethylenedioxy)androst-4-en-3b-ol involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to steroid receptors and modulating gene expression . It can also inhibit the activity of certain enzymes involved in steroid metabolism .
Comparison with Similar Compounds
17,17-(Ethylenedioxy)androst-4-en-3-one: This compound is similar in structure but lacks the 3b-hydroxy group.
Androst-4-en-3-one: This compound lacks the ethylenedioxy group at the 17th position.
Uniqueness: 17,17-(Ethylenedioxy)androst-4-en-3b-ol is unique due to the presence of the ethylenedioxy group, which imparts distinct chemical and biological properties . This modification enhances its stability and alters its interaction with biological targets compared to other androstane derivatives .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |
InChI |
InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,15-18,22H,3-12H2,1-2H3/t15-,16+,17-,18-,19-,20-/m0/s1 |
InChI Key |
ATYAPQXTYDXAAO-XSEPRYCASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C)O |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC45OCCO5)C)O |
Origin of Product |
United States |
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